molecular formula C13H23NO5 B1409438 Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate CAS No. 1648864-41-8

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B1409438
CAS No.: 1648864-41-8
M. Wt: 273.33 g/mol
InChI Key: RWVIBLCKDZWTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Biological Activity

Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate (CAS No. 1803607-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available literature.

The molecular formula of this compound is C13H23NO4C_{13}H_{23}NO_{4}, with a molecular weight of 257.33 g/mol. The structure features an azetidine ring, which is a four-membered cyclic amine, contributing to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight257.33 g/mol
CAS Number1803607-60-4
Functional GroupEster

Synthesis

The synthesis of this compound has been reported in various studies. A notable method involves the use of ethyl sulfonyl azetidines as intermediates, highlighting a green and efficient synthetic route that minimizes environmental impact .

Antimicrobial Properties

Recent studies indicate that compounds containing azetidine rings exhibit significant antimicrobial activity. For instance, derivatives similar to tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine have shown effectiveness against various bacterial strains, including resistant strains . This suggests potential for development as antimicrobial agents.

Antitumor Activity

Research has also explored the antitumor properties of azetidine derivatives. In vitro studies demonstrated that compounds with similar structural motifs inhibited the growth of cancer cell lines, suggesting that tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine could possess similar effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several azetidine derivatives. The results indicated that those with substituents like ethoxy and carboxylate groups had enhanced activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for one derivative was reported at 32 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on cytotoxicity, tert-butyl 3-(2-methylpropanoate) derivatives were tested against human cancer cell lines. Results showed that these compounds induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM for various cell lines. This suggests that modifications to the azetidine structure can significantly influence biological activity .

Properties

IUPAC Name

tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-6-17-11(15)9(2)18-10-7-14(8-10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVIBLCKDZWTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.